molecular formula C15H11BrO2 B8619377 5-Bromo-2-(4-methoxyphenyl)benzofuran

5-Bromo-2-(4-methoxyphenyl)benzofuran

Cat. No.: B8619377
M. Wt: 303.15 g/mol
InChI Key: HGBCNTAJSYRXNY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)benzofuran is a benzofuran derivative characterized by a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the benzofuran scaffold. With a molecular weight of 303.15 g/mol (CAS: 101513-89-7), this compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents . Benzofuran derivatives are widely studied for their pharmacological activities, including cholinesterase inhibition and anti-amyloid aggregation properties, making structural comparisons critical for optimizing their applications .

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-2-(4-methoxyphenyl)-1-benzofuran

InChI

InChI=1S/C15H11BrO2/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-9H,1H3

InChI Key

HGBCNTAJSYRXNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Key Reaction Steps

This method involves sequential acylation, bromination, and cyclization:

  • Acylation : 5-Bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) to form 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Reaction : The acyl chloride undergoes Friedel-Crafts acylation with phenetole (4-ethoxyphenyl ether) using aluminum trichloride (AlCl₃) on silica gel as a catalyst.

  • Reduction and Cyclization : The intermediate is reduced with sodium borohydride (NaBH₄) and cyclized under vacuum.

Optimization and Yields

  • Catalyst Loading : AlCl₃ (1.26 eq.) in dichloromethane at −20°C to −25°C.

  • Yield : 91.8–94.7% with HPLC purity >99%.

  • Advantages : Scalable (70 kg/batch), minimal solvent recovery issues.

Suzuki-Miyaura Cross-Coupling

Reaction Pathway

This palladium-catalyzed method constructs the benzofuran core:

  • Boronic Acid Preparation : 2-Iodophenol derivatives are converted to boronic acids.

  • Coupling : The boronic acid reacts with 4-methoxyphenylacetylene using PdCl₂(PPh₃)₂ and CuI in DMF/diethylamine.

Performance Metrics

  • Conditions : 60°C for 1–2 hours in degassed water or DMF.

  • Yield : 56–77%.

  • Limitations : Requires strict anhydrous conditions and costly palladium catalysts.

Nenitzescu Reaction with Enaminoketones

Mechanism

The Nenitzescu reaction forms benzofurans via Michael addition and cyclization:

  • Enaminoketone Formation : 2-Methoxyacetophenone reacts with DMF-DMA to generate enaminoketones.

  • Cyclization : Reaction with 1,4-benzoquinone in acetic acid yields 3-benzoylbenzofurans.

Efficiency

  • Yield : 45–60%.

  • Drawbacks : Low regioselectivity and byproduct formation.

One-Pot Pummerer Reaction

Synthetic Route

This method uses 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone:

  • Pummerer Reaction : Forms 5-chloro-3-methylthio-2-(4-methoxyphenyl)benzofuran.

  • Desulfurization : Treatment with Raney nickel removes the methylthio group.

Outcomes

  • Yield : 65–70%.

  • Applications : Suitable for introducing halogen substituents at the 5-position.

Green Chemistry Approaches

Aqueous-Phase Synthesis

  • Catalyst : Pd-Cu/C in water with ethanolamine as a base.

  • Conditions : 80°C under argon for 20 hours.

  • Yield : 58–72%.

  • Advantages : Eco-friendly, avoids organic solvents.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Purity (%) Scalability
Friedel-Crafts AcylationAlCl₃, SOCl₂, NaBH₄91–95>99Industrial (70 kg)
Suzuki CouplingPdCl₂(PPh₃)₂, CuI56–7795–98Lab-scale
Nenitzescu ReactionDMF-DMA, 1,4-benzoquinone45–6090–95Limited
Pummerer ReactionRaney nickel65–7085–90Moderate
Green ChemistryPd-Cu/C, ethanolamine58–7292–96Pilot-scale

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: The major product is the hydrogenated benzofuran derivative.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)benzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can influence the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl Substituents : Bromine and chlorine at position 5 increase melting points compared to methyl groups, likely due to stronger intermolecular halogen bonding .
  • Position 2 Substituents : The 4-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the 4-methylphenyl group in analogues .
Table 2: Inhibitory Activity Against Butyrylcholinesterase (BChE)
Compound Name Substituents IC₅₀ (µM) Reference
5-Bromo-2-(4-hydroxybenzyl)benzofuran 4-Hydroxybenzyl, Br 2.93
5-Bromo-2-(4-methoxyphenyl)benzofuran 4-Methoxyphenyl, Br N/A
Galantamine (Reference) 28.06

Key Observations :

  • Para-Substitution : The 4-hydroxybenzyl derivative (IC₅₀ = 2.93 µM) shows 10-fold higher BChE inhibition than galantamine, highlighting the importance of para-substitution .

Structural and Crystallographic Insights

Crystal structures of related compounds reveal how substituents influence molecular packing and stability:

  • 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The benzofuran ring is planar (mean deviation: 0.013 Å), with a dihedral angle of 29.58° between the benzofuran and 4-fluorophenyl groups. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran : Similar planarity (mean deviation: 0.007 Å) but distinct dihedral angles compared to fluorophenyl analogues, suggesting substituent-dependent conformational flexibility .

Implications for this compound :

Q & A

Q. What analytical methods detect trace impurities in synthesized samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities at <0.1% levels. Pair with high-resolution mass spectrometry (HR-MS) to confirm molecular formulae of byproducts (e.g., over-oxidized sulfone derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and SC-XRD data for substituent conformations?

  • Methodological Answer : Dynamic effects in solution (NMR) vs. static crystal structures (SC-XRD) can cause differences. Use variable-temperature NMR to probe rotational barriers of substituents (e.g., methoxy groups). For rigid systems, SC-XRD data should align with low-temperature NMR results .

Q. Why might computational models fail to predict observed hydrogen-bonding patterns?

  • Methodological Answer : Standard DFT often neglects weak interactions (e.g., C–H⋯O). Apply dispersion-corrected methods (e.g., B3LYP-D3) or quantum theory of atoms in molecules (QTAIM) to better model these forces. Compare with SC-XRD-derived interaction energies .

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